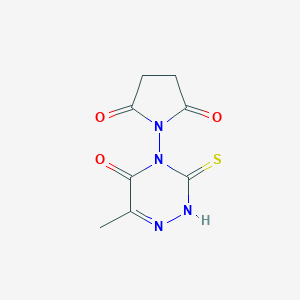
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through various pathways, including the inhibition of oxidative stress, the modulation of immune responses, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione in lab experiments include its high purity and stability, as well as its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione. These include further studies on its potential use in the treatment of cancer, inflammation, and neurological disorders. There is also a need for studies to investigate the safety and potential side effects of this compound in humans. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione involves the reaction of 6-methyl-3,4-dihydro-2H-pyrrole-2,5-dione with thiosemicarbazide and triethylorthoformate in the presence of acetic acid. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C8H8N4O3S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N4O3S/c1-4-7(15)12(8(16)10-9-4)11-5(13)2-3-6(11)14/h2-3H2,1H3,(H,10,16) |
Clé InChI |
WHEBMNKLEPVZMG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
SMILES canonique |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
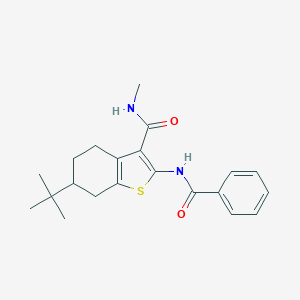
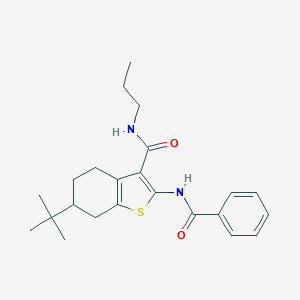
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
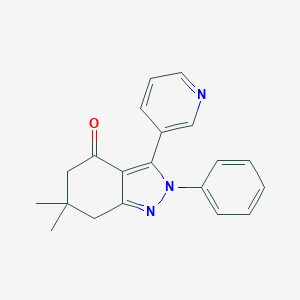
![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
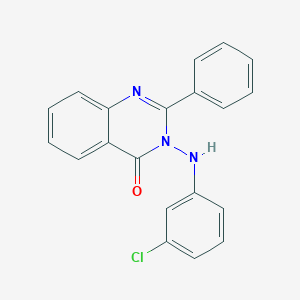

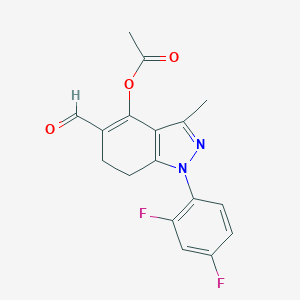
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)